molecular formula C11H9NO3 B12870223 2-amino-3-(2-furyl)benzoic Acid

2-amino-3-(2-furyl)benzoic Acid

Cat. No.: B12870223
M. Wt: 203.19 g/mol
InChI Key: LDTKCILARCUDQO-UHFFFAOYSA-N
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Description

2-Amino-3-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzoic acid core substituted with an amino group at the second position and a furan ring at the third position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(furan-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of furan to couple with a halogenated benzoic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of 2-amino-3-(furan-2-yl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(furan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(furan-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(furan-2-yl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-3-(furan-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c12-10-7(9-5-2-6-15-9)3-1-4-8(10)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

LDTKCILARCUDQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)N)C2=CC=CO2

Origin of Product

United States

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